Efonidipine hydrochloride ethanolate has been investigated for its ability to lower blood pressure. Studies suggest it acts by blocking calcium channels in smooth muscle cells of blood vessels, causing them to relax and dilate. This reduces peripheral vascular resistance, leading to a decrease in blood pressure [1].
Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""
Research suggests Efonidipine hydrochloride ethanolate might have applications beyond just blood pressure regulation. Some studies have explored its potential role in:
Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""
Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""
Efonidipine Hydrochloride Monoethanolate is a novel compound classified as a 1,4-dihydropyridine derivative, primarily utilized for its antihypertensive and antianginal properties. It functions as a dual calcium channel blocker, specifically targeting both L-type and T-type calcium channels, which is crucial for its pharmacological effects. The compound is marketed under the brand name Landel by Shionogi & Co., having been launched in Japan in 1995. Its molecular formula is with a molecular weight of approximately 714.185 g/mol .
Efonidipine, and presumably efonidipine hydrochloride ethanolate, works by blocking calcium channels, particularly L-type and T-type channels in the heart and blood vessel walls []. This reduces the influx of calcium ions, leading to relaxation of smooth muscle cells in blood vessels, ultimately lowering blood pressure. Additionally, efonidipine might influence kidney function by suppressing aldosterone production and reducing sodium reabsorption [].
Information on the specific safety profile of efonidipine hydrochloride ethanolate is limited. However, efonidipine itself generally exhibits a good safety profile, with common side effects like headache, dizziness, and flushing []. Further research is needed to determine if the addition of the ethanol molecule alters the safety profile of efonidipine.
Efonidipine exhibits significant biological activity through its dual action on calcium channels. Its antihypertensive effects are attributed to:
The synthesis of Efonidipine Hydrochloride Monoethanolate typically involves multi-step organic reactions starting from dihydropyridine precursors. Key steps include:
Recent studies have also explored solid dispersion techniques using microwave treatment to enhance the physicochemical properties and bioavailability of Efonidipine Hydrochloride Monoethanolate .
Efonidipine Hydrochloride Monoethanolate is primarily used in clinical settings for:
Efonidipine has been studied for its interactions with various drugs and biological systems:
Several compounds share structural similarities or pharmacological profiles with Efonidipine Hydrochloride Monoethanolate. Below is a comparison highlighting its uniqueness:
Compound Name | Class | Unique Features |
---|---|---|
Amlodipine | Dihydropyridine | Primarily L-type calcium channel blocker; higher propensity for pedal edema. |
Nifedipine | Dihydropyridine | L-type selective; less effective on T-type channels compared to Efonidipine. |
Nimodipine | Dihydropyridine | Primarily used for cerebral vasospasm; less renal protective effects than Efonidipine. |
Felodipine | Dihydropyridine | Selective for L-type channels; may cause peripheral edema more frequently than Efonidipine. |
Efonidipine's dual action on both L-type and T-type calcium channels distinguishes it from other dihydropyridine derivatives, offering enhanced therapeutic benefits such as reduced risk of edema and improved renal outcomes .
Health Hazard